molecular formula C8H15NO2 B13197817 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal

Cat. No.: B13197817
M. Wt: 157.21 g/mol
InChI Key: KRXDKAZNNYKMRA-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is an organic compound with the molecular formula C8H15NO2 It is a cyclopropyl derivative, characterized by the presence of an aminomethyl group and a hydroxybutanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal typically involves the reaction of cyclopropyl derivatives with aminomethyl and hydroxybutanal groups under controlled conditions. One common method involves the use of cyclopropylamine as a starting material, which is then reacted with formaldehyde and a suitable reducing agent to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for higher yields and purity, with the use of advanced purification techniques such as distillation, crystallization, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxybutanal moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanone
  • 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanoic acid
  • 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanol

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-3-hydroxybutanal

InChI

InChI=1S/C8H15NO2/c1-7(11,4-5-10)8(6-9)2-3-8/h5,11H,2-4,6,9H2,1H3

InChI Key

KRXDKAZNNYKMRA-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)(C1(CC1)CN)O

Origin of Product

United States

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